molecular formula C9H8FNO4S B3030444 4-Fluoroisoquinoline sulfate CAS No. 906820-09-5

4-Fluoroisoquinoline sulfate

Cat. No.: B3030444
CAS No.: 906820-09-5
M. Wt: 245.23
InChI Key: UIWPLWVBONXKIT-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline sulfate is an organic compound with the molecular formula C9H8FNO4S. It is a fluorinated derivative of isoquinoline, which is a bicyclic aromatic heterocycle.

Biochemical Analysis

Biochemical Properties

It is known that fluorinated isoquinolines, a group to which 4-Fluoroisoquinoline sulfate belongs, have unique characteristics such as biological activities and light-emitting properties .

Cellular Effects

There is a lack of information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of this compound over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no information available on how the effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

There is no information available on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no information available on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 4-Fluoroisoquinoline sulfate can be achieved through several methods. One common approach involves the reaction of 4-fluoroisoquinoline with sulfuric acid. This reaction typically requires controlled conditions to ensure the proper formation of the sulfate salt . . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-Fluoroisoquinoline sulfate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoroisoquinoline sulfate involves its interaction with specific molecular targets and pathways. . This can lead to unique interactions with enzymes, receptors, and other biomolecules, resulting in various biological effects.

Properties

IUPAC Name

4-fluoroisoquinoline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN.H2O4S/c10-9-6-11-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPLWVBONXKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2F.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715598
Record name Sulfuric acid--4-fluoroisoquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906820-09-5
Record name Sulfuric acid--4-fluoroisoquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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